4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
Overview
Description
4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, an ethylsulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 4-aminobenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the ethylsulfonyl group. The resulting intermediate is then reacted with 3-bromopyridine under palladium-catalyzed cross-coupling conditions to attach the pyridinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.
Scientific Research Applications
4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the pyridinyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[methyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- 4-[ethyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- 4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-2-yl)benzamide
Uniqueness
4-[ethyl(ethylsulfonyl)amino]-N-(pyridin-3-yl)benzamide is unique due to the specific positioning of the ethylsulfonyl and pyridinyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethylsulfonyl group enhances its solubility and ability to form hydrogen bonds, while the pyridinyl group contributes to its ability to interact with aromatic systems in biological targets.
Properties
IUPAC Name |
4-[ethyl(ethylsulfonyl)amino]-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(23(21,22)4-2)15-9-7-13(8-10-15)16(20)18-14-6-5-11-17-12-14/h5-12H,3-4H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAMVAJLYSKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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